molecular formula C16H16ClN3 B2951642 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile CAS No. 338793-76-3

2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile

Cat. No.: B2951642
CAS No.: 338793-76-3
M. Wt: 285.78
InChI Key: GQKPZAQJUMQJQX-UHFFFAOYSA-N
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Description

2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, a tert-butyl group, a chlorophenyl group, and a nitrile group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nicotinonitrile core, followed by the introduction of the tert-butyl and chlorophenyl groups through substitution reactions. The amino group is then introduced via amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the chlorophenyl group with other functional groups.

Scientific Research Applications

2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinonitrile derivatives with varying substituents, such as:

  • 2-Amino-6-(tert-butyl)-4-(4-fluorophenyl)nicotinonitrile
  • 2-Amino-6-(tert-butyl)-4-(4-bromophenyl)nicotinonitrile

Uniqueness

What sets 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile apart is the specific combination of substituents, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-amino-6-tert-butyl-4-(4-chlorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3/c1-16(2,3)14-8-12(13(9-18)15(19)20-14)10-4-6-11(17)7-5-10/h4-8H,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKPZAQJUMQJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C2=CC=C(C=C2)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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